N-Piperacillinyl Ampicillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

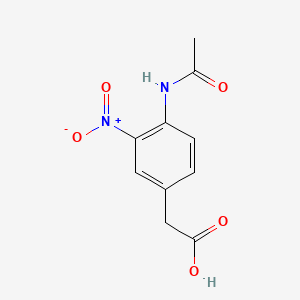

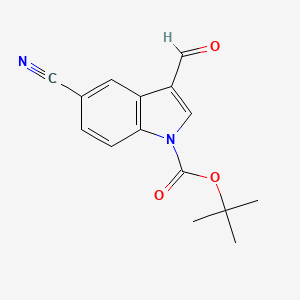

N-Piperacillinyl Ampicillin is a compound related to the penicillin family . It has a molecular formula of C39 H44 N8 O10 S2 and a molecular weight of 848.94 . It is classified under the Piperacillin API family .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and bonds. The structure of similar compounds, such as ampicillin, has been analyzed using quantum chemical calculations of molecular geometries, including bond lengths and bond angles .

Chemical Reactions Analysis

The degradation reaction of similar compounds, like ampicillin, with hydroxyl radical has been investigated . The thermodynamic energy values and reaction rates of all possible reaction paths were calculated .

Physical And Chemical Properties Analysis

This compound is a neat product . It is part of the Piperacillin API family and is categorized under Pharmaceutical Reference Standards, TRC, Impurity Reference Materials, Antibiotics, Antibacterial, Inhibits an enzyme, and Penicillins .

Scientific Research Applications

Broad-Spectrum Antibacterial Activity : Piperacillin is a semisynthetic penicillin noted for its unusually broad spectrum of activity against various bacteria, including streptococci, pneumococci, Neisseria, Haemophilus influenzae, Enterobacteriaceae, and notably Pseudomonas aeruginosa, showing superior activity compared to ampicillin or carbenicillin (Verbist, 1978).

Activity Against Resistant Strains : It retains effectiveness against many strains resistant to older penicillins and shows substantial activity against anaerobes and ampicillin-susceptible gonococci and Haemophilus influenzae. However, some Staphylococcus aureus isolates and several gram-negative organisms remain resistant (Eliopoulos & Moellering, 1982).

Use in Neonatal Sepsis : A study showed the use of piperacillin–tazobactam as an effective initial empiric antibiotic for very low birth weight infants, not associated with major morbidities, and may reduce certain conditions like necrotizing enterocolitis and diaper rash when compared to ampicillin and gentamicin (Chong et al., 2013).

Enhancement of Bioavailability : Piperine, an alkaloid from Piper nigrum L., can enhance the oral bioavailability of ampicillin, as shown in an animal study. This suggests potential for improved pharmacokinetic properties in combination therapies (Janakiraman & Manavalan, 2008).

Comparative Effectiveness : Piperacillin shows high effectiveness compared to other beta-lactam antibiotics like carbenicillin, ticarcillin, and ampicillin, especially against Pseudomonas aeruginosa and various gram-positive cocci (Reeves, 1982).

Treatment of Various Infections : Clinical trials have demonstrated piperacillin-tazobactam’s effectiveness in treating various infections, including intra-abdominal infections, skin and soft tissue infections, lower respiratory tract infections, complicated urinary tract infections, and gynecological infections (Gin et al., 2007).

Mechanism of Action

Target of Action

N-Piperacillinyl Ampicillin, also known as UNII-EJ9J08QB0Y, is a derivative of the antibiotic Piperacillin . Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of this compound are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

this compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually causes cell lysis and death .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a critical component of the bacterial cell wall and provides structural integrity. By inhibiting the enzymes involved in peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of Piperacillin. Piperacillin, when administered intravenously, is absorbed rapidly, with peak serum concentrations generally attained more quickly and higher than following equivalent oral doses .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication. By binding to PBPs and inhibiting peptidoglycan synthesis, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a broad range of bacteria.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria. For instance, some bacteria produce β-lactamase enzymes that can inactivate β-lactam antibiotics like Piperacillin . Piperacillin is often used in combination with β-lactamase inhibitors to overcome this resistance .

Safety and Hazards

Ampicillin, a similar compound, is classified as a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled . It is recommended to avoid breathing mist or vapors, wear protective gloves/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with the skin .

Future Directions

The future of antibiotics like N-Piperacillinyl Ampicillin lies in addressing the multiple factors associated with multidrug-resistant (MDR) infections both globally and locally based on different epidemiological and societal scenarios . The importance of bactericidal drugs in treating endocarditis and meningitis has been emphasized, and the need for more research in this area is evident .

properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Piperacillinyl Ampicillin can be achieved through the formation of an amide bond between piperacillin and ampicillin. This can be accomplished through the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The resulting product can be purified through various techniques such as column chromatography or recrystallization.", "Starting Materials": ["Piperacillin", "Ampicillin", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)"], "Reaction": ["Step 1: Dissolve piperacillin and ampicillin in DMF or DMSO", "Step 2: Add DCC and NHS to the reaction mixture", "Step 3: Stir the reaction mixture at room temperature for several hours", "Step 4: Purify the resulting product through column chromatography or recrystallization"] } | |

CAS RN |

65772-67-0 |

Molecular Formula |

C39H44N8O10S2 |

Molecular Weight |

848.9 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1 |

InChI Key |

DPEZDVKIJPAEMF-SAJYMXHHSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O |

SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O |

synonyms |

[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)